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Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-
lodo-1,4-benzenediamine (CAS No: 69951-01-5), a key intermediate in various synthetic
applications. This document collates available experimental and computed data, outlines
detailed protocols for experimental determination of these properties, and presents a logical
workflow for the physical characterization of the compound. The information herein is intended
to support research and development activities by providing a foundational understanding of
this molecule's physical characteristics.

Core Physical and Chemical Properties

2-lodo-1,4-benzenediamine is a substituted aromatic amine. The presence of the iodo-group
and two amino-groups on the benzene ring dictates its reactivity and physical characteristics.
While experimental data for all physical properties are not extensively reported in the literature,
a combination of determined and computed values provides a robust profile of the compound.

Data Presentation

The quantitative physical and chemical properties of 2-lodo-1,4-benzenediamine are
summarized in the table below for ease of reference and comparison.
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Property Value Data Type Source(s)

Identifiers

IUPAC Name 2-iod-obenzene-1,4- Nomenclature [1]
diamine

CAS Number 69951-01-5 Registry No. [1112]

Molecular Formula CeH7IN2 Formula [1112]

Molecular Properties

Molecular Weight 234.04 g/mol Experimental [1112]

Exact Mass 233.96540 Da Computed [1]

Monoisotopic Mass 233.96540 Da Computed [1]

Physical Properties

Physical State

Solid

Experimental

Melting Point

109 to 110°C

Experimental

Boiling Point

Data not available

Solubility

Data not available

Computed Properties

XLogP3 1.2 Computed [1]
Hydrogen Bond Donor

2 Computed [1]
Count
Hydrogen Bond

2 Computed [1]
Acceptor Count
Rotatable Bond Count O Computed [1]
Topological Polar

polod 52 A2 Computed [1]

Surface Area
Complexity 97.1 Computed [1]
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Experimental Protocols

Detailed methodologies for the determination of key physical properties of solid organic
compounds like 2-lodo-1,4-benzenediamine are provided below. These represent standard
laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

o Sample Preparation: The solid sample of 2-lodo-1,4-benzenediamine must be thoroughly
dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.

o Capillary Tube Loading: The open end of a glass capillary tube is pressed into the powdered
sample. The powder is then compacted at the bottom of the tube by tapping the tube on a
hard surface or by dropping it through a long glass tube. A packing height of 2-4 mm is
optimal.

¢ Measurement:

o The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated
thermometer or temperature sensor.

o Arapid heating rate (e.g., 10°C/min) is used for an initial approximate determination.

o For an accurate measurement, the procedure is repeated with a fresh sample, heating
rapidly to about 15-20°C below the approximate melting point, and then reducing the
heating rate to 1-2°C/min.

» Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the entire sample becomes liquid (completion of melting) are
recorded as the melting range. A pure compound typically exhibits a sharp melting range of
0.5-1°C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a solid
sample like 2-lodo-1,4-benzenediamine, several methods are applicable.
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Sample Preparation: Grind 1-2 mg of the solid sample with an agate mortar and pestle. Add
100-200 mg of dry, IR-grade potassium bromide (KBr) and continue grinding until a fine,
homogeneous powder is obtained.[3]

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press
to form a thin, transparent or translucent pellet.[3]

Spectral Acquisition:

o Place the KBr pellet into the sample holder of the FT-IR spectrometer.

o Collect a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The typical spectral range is 4000-400 cm~1.

Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Run a background
spectrum.[3]

Sample Application: Place a small amount of the powdered solid sample directly onto the
ATR crystal surface.[4]

Measurement: Apply pressure using the pressure clamp to ensure good contact between the
sample and the crystal.[3][4] Collect the spectrum.

Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent
(e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry (Electron lonization)

Electron lonization (EI) is a hard ionization technigue that provides information about the
molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

o Sample Introduction: The solid sample can be introduced directly into the ion source using a
solids probe. A small amount of the sample (microgram quantities) is placed in a capillary
tube at the tip of the probe.[5]

 lonization: The sample is vaporized by heating the probe. In the ion source, the gaseous
molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This
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causes the molecule to lose an electron, forming a molecular ion (M*e), and induces

fragmentation.

o Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the
mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on
their mass-to-charge ratio (m/z).[8]

o Detection: An electron multiplier or other detector records the abundance of each ion at a
specific m/z value, generating a mass spectrum.[8]

Logical and Experimental Workflows

As 2-lodo-1,4-benzenediamine is a discrete chemical compound, it does not participate in
biological signaling pathways itself but serves as a building block for more complex molecules.
The following diagram illustrates a typical workflow for the synthesis and physical
characterization of such a compound.
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Caption: Workflow for Synthesis and Physical Characterization.

Conclusion

This technical guide consolidates the available physical property data for 2-lodo-1,4-
benzenediamine and provides standardized protocols for their experimental verification. While
some experimental values, such as boiling point and solubility, are not readily found in current
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literature, the provided methodologies offer a clear path for their determination in a laboratory
setting. The presented characterization workflow provides a logical framework for researchers
engaged in the synthesis and analysis of this and similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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